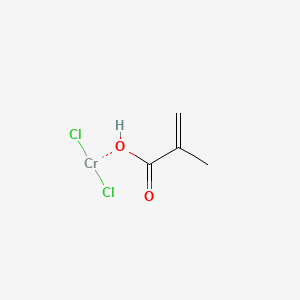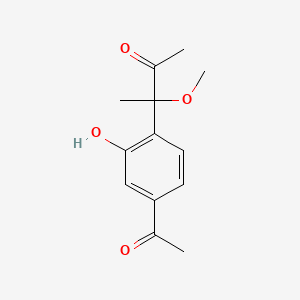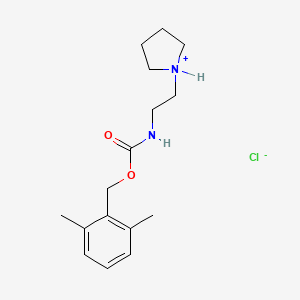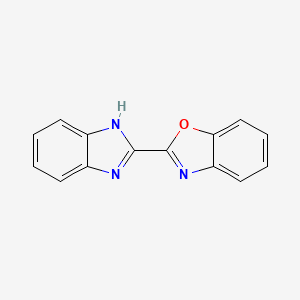
alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol is a complex organic compound characterized by the presence of bis(2-hydroxyethyl)amino and nonyl groups attached to a cresol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol typically involves the reaction of 4-nonyl-o-cresol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.
化学反応の分析
Types of Reactions
Alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Industry: In industrial applications, the compound is used as an additive in various formulations, such as coatings, adhesives, and polymers, to enhance their properties.
作用機序
The mechanism of action of alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol include:
3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane: A compound with similar bis(2-hydroxyethyl)amino functionality but different structural features.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): Another compound with bis(2-hydroxyethyl)amino groups, used as a buffer in biochemical research.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
20073-52-3 |
|---|---|
分子式 |
C20H35NO3 |
分子量 |
337.5 g/mol |
IUPAC名 |
2-[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-18-10-11-20(24)19(16-18)17-21(12-14-22)13-15-23/h10-11,16,22-24H,2-9,12-15,17H2,1H3 |
InChIキー |
SRFJBZVWGULNFE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


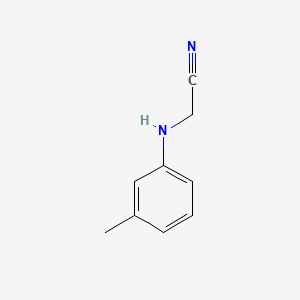

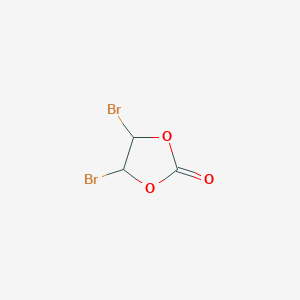

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
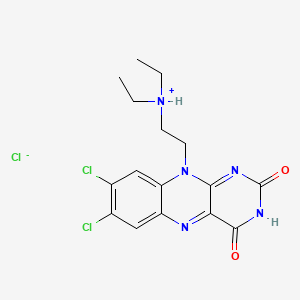
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
